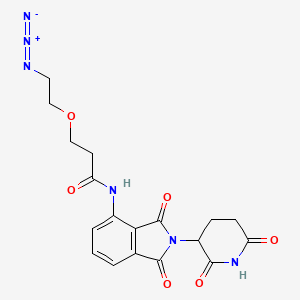

Pomalidomide-CO-PEG1-C2-azide

CAS No.:

Cat. No.: VC20685940

Molecular Formula: C18H18N6O6

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N6O6 |

|---|---|

| Molecular Weight | 414.4 g/mol |

| IUPAC Name | 3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |

| Standard InChI | InChI=1S/C18H18N6O6/c19-23-20-7-9-30-8-6-14(26)21-11-3-1-2-10-15(11)18(29)24(17(10)28)12-4-5-13(25)22-16(12)27/h1-3,12H,4-9H2,(H,21,26)(H,22,25,27) |

| Standard InChI Key | PZJDIGYBCQWFJL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCN=[N+]=[N-] |

Introduction

Chemical and Structural Characterization of Pomalidomide-CO-PEG1-C2-azide

Molecular Architecture

Pomalidomide-CO-PEG1-C2-azide (C₁₈H₁₈N₆O₆) features three distinct components:

-

Pomalidomide moiety: Binds to the CRL4ᶜᴿᴮᴺ E3 ubiquitin ligase complex, enabling recruitment of the ubiquitin-proteasome system .

-

PEG1-C2 linker: A 1-unit polyethylene glycol spacer connected to a two-carbon chain, balancing hydrophilicity and molecular flexibility to optimize PROTAC activity .

-

Azide terminus: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation to alkyne/DBCO-functionalized target ligands .

The SMILES notation ([N-]=[N+]=NCCOCCC(=O)NC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1) confirms the azide’s placement at the linker terminus, critical for bioorthogonal conjugation .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₆O₆ |

| Molecular Weight | 414.378 g/mol |

| Purity (HPLC) | ≥95% |

| Storage Conditions | Refrigerated (2–8°C) |

| Shelf Life | 12 months post-delivery |

Synthetic Pathways and Analytical Validation

Synthesis Strategy

The compound is synthesized through a multi-step process:

-

Pomalidomide functionalization: Introduction of a carboxyl group at the 4'-position of pomalidomide enables amide bond formation with the PEG linker .

-

Linker attachment: A PEG1-C2 spacer is conjugated via carbodiimide-mediated coupling, as evidenced by the carbonyl group in the SMILES structure .

-

Azide incorporation: The terminal hydroxyl group of the linker is converted to an azide using diazotransfer reagents like imidazole-1-sulfonyl azide .

Quality Control

Batch purity is verified via reverse-phase HPLC (≥95%), with structural confirmation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . The absence of residual solvents (e.g., DMF, DCM) is confirmed by gas chromatography, adhering to ICH Q3C guidelines.

Mechanistic Role in PROTAC Design

Target Protein Degradation Workflow

-

Binary complex formation: The pomalidomide moiety binds CRBN, while the conjugated target ligand (e.g., kinase inhibitor) engages the protein of interest (POI).

-

Ubiquitination: CRBN recruits E2 ubiquitin-conjugating enzymes, tagging the POI with ubiquitin chains.

-

Proteasomal degradation: Ubiquitinated POI is recognized and degraded by the 26S proteasome .

Advantages Over Traditional Inhibitors

-

Substoichiometric activity: A single PROTAC molecule can degrade multiple POI copies .

-

Overcoming resistance: Effective against drug-resistant mutants by eliminating the target protein entirely .

-

Tissue selectivity: Controlled by linker length and composition, as demonstrated in CP-10 (DC₅₀ = 2.1 nM for CDK6) .

Research Applications and Case Studies

CDK6 Degradation

In PROTAC CP-10, a derivative of Pomalidomide-CO-PEG1-C2-azide induced CDK6 degradation with a DC₅₀ of 2.1 nM in MCF-7 cells, suppressing proliferation via G₁ phase arrest . This highlights the azide’s role in generating PROTACs with picomolar efficacy.

mTOR Targeting

A structurally analogous compound (P1) degraded mTOR in breast cancer models, reducing phosphorylation of S6 (Ser240/244) and AKT (Ser473) by 78% and 65%, respectively, at 1 μM . Autophagy induction,而非 apoptosis, was the primary mechanism, suggesting utility in apoptosis-resistant cancers.

Table 2: Comparative Degradation Profiles

| PROTAC | Target | DC₅₀ (nM) | Model System | Outcome |

|---|---|---|---|---|

| CP-10 | CDK6 | 2.1 | MCF-7 | G₁ arrest; IC₅₀ = 8 nM |

| P1 | mTOR | 120 | MCF-7 | Autophagy induction |

Future Directions and Challenges

Optimization Opportunities

-

Linker engineering: Replacing PEG1 with rigid spacers (e.g., piperazine) may improve blood-brain barrier penetration.

-

Ternary complex modeling: Computational studies (e.g., Rosetta) could predict optimal POI-PROTAC-CRBN geometries.

Translational Hurdles

-

Pharmacokinetics: PEG linkers reduce renal clearance but may induce anti-PEG antibodies.

-

Toxicity: Off-target degradation remains a concern, necessitating CRISPR-Cas9 validation of selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume